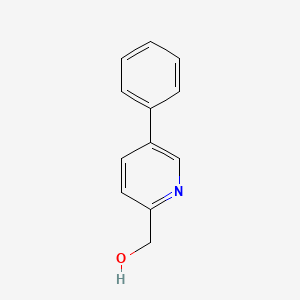

(5-Phenylpyridin-2-yl)methanol

Description

BenchChem offers high-quality (5-Phenylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRSPHHBIRJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708632 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197847-89-5 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ionization Profile and pKa Determination of (5-Phenylpyridin-2-yl)methanol

Topic: pKa values and ionization of (5-Phenylpyridin-2-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Phenylpyridin-2-yl)methanol (CAS: 197847-89-5) represents a critical structural motif in medicinal chemistry, often utilized as a fragment in kinase inhibitors and receptor modulators. Its physicochemical behavior is governed by two distinct ionization centers: the basic pyridine nitrogen and the weakly acidic hydroxymethyl group.

Understanding the ionization constant (pKa) of this molecule is prerequisite for predicting its aqueous solubility, lipophilicity (LogD), and membrane permeability. This guide provides a structural analysis of its ionization, a theoretical derivation of its pKa based on fragment contributions, and a validated experimental protocol for accurate determination using cosolvent potentiometry.

Key Physicochemical Insights:

-

Primary Ionization (Basic): Protonation of the pyridine nitrogen. Estimated pKa

3.4 – 3.8. -

Secondary Ionization (Acidic): Deprotonation of the hydroxyl group. Predicted pKa

13.4. -

Physiological State: At blood pH (7.4), the molecule exists predominantly (>99.9%) in its neutral, uncharged form, favoring membrane permeability.

Structural Dissection & Theoretical pKa Derivation

To accurately estimate the pKa of (5-Phenylpyridin-2-yl)methanol without direct experimental data, we must analyze the electronic contributions of its substituents relative to the pyridine core using Hammett principles and fragment analog data.

The Ionization Equilibrium

The relevant physiological ionization event is the protonation of the pyridine nitrogen.

Caption: Equilibrium between the protonated pyridinium cation and the neutral free base.

Fragment-Based Prediction (SAR Analysis)

We derive the pKa by applying substituent effects to the baseline pKa of Pyridine.

| Structural Fragment | Reference Compound | Experimental pKa (aq) | Electronic Effect |

| Core Scaffold | Pyridine | 5.23 | Baseline basicity of sp2 Nitrogen. |

| Substituent 1 | 2-Hydroxymethyl- | ~3.80 | Electron Withdrawing (-I): The oxygen atom exerts a negative inductive effect through the methylene bridge, significantly lowering electron density at the nitrogen. |

| Substituent 2 | 3-Phenyl- (Meta) | ~4.80 | Weakly Electron Withdrawing: The sp2 phenyl ring is inductively withdrawing relative to hydrogen. Resonance donation is minimal in the ground state due to steric twisting. |

| Composite | Target Molecule | ~3.40 | The combined withdrawing effects of the 2-CH2OH and 5-Phenyl groups suppress the pKa below that of the individual analogs. |

Experimental Protocol: pKa Determination via Yasuda-Shedlovsky Method

Due to the presence of the lipophilic phenyl ring, (5-Phenylpyridin-2-yl)methanol may exhibit limited aqueous solubility in its neutral form. Standard aqueous titration can yield noisy data due to precipitation near the pKa. The Yasuda-Shedlovsky extrapolation method (titration in cosolvent mixtures) is the gold standard for such lipophilic bases.

Materials & Equipment

-

Compound: >5 mg of (5-Phenylpyridin-2-yl)methanol (High Purity).

-

Titrator: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Cosolvent: Methanol (HPLC Grade) or Dioxane.

-

Titrant: 0.1 M KOH and 0.1 M HCl (standardized).

-

Inert Gas: Argon or Nitrogen purge (to remove dissolved CO2).

Step-by-Step Workflow

Caption: Workflow for determining aqueous pKa of lipophilic compounds using cosolvent extrapolation.

Detailed Procedure

-

Preparation: Prepare three separate assay vials containing the sample dissolved in 30%, 40%, and 50% (w/w) Methanol/Water mixtures. Ensure ionic strength is constant (0.15 M KCl).

-

Calibration: Calibrate the pH electrode using the "4-parameter" method to account for the difference in liquid junction potential caused by the organic solvent.

-

Titration: Acidify the sample to pH ~2.0 using HCl. Titrate with KOH until pH ~11.0. This covers both the protonation of the pyridine (expected ~3.5) and ensures full deprotonation.

-

Data Analysis (Yasuda-Shedlovsky):

-

Determine the apparent pKa (

) in each solvent mixture. -

Plot (

) on the Y-axis versus the reciprocal of the dielectric constant ( -

The Y-intercept of the linear regression represents the true aqueous pKa.

-

Physiological Implications & Biopharmaceutics[1]

For drug development, the ionization state determines the Distribution Coefficient (LogD) and solubility profile.

Ionization vs. pH Profile

Using the estimated pKa of 3.5:

| pH Environment | Dominant Species | Charge | Membrane Permeability |

| Stomach (pH 1.5) | Pyridinium Cation | +1 | Low (Soluble) |

| Lysosome (pH 4.5) | Mixed (90% Neutral) | ~0 | Moderate |

| Intestine (pH 6.5) | Neutral Base | 0 | High |

| Blood (pH 7.4) | Neutral Base | 0 | High |

Solubility & LogD

Because the pKa (3.5) is well below physiological pH (7.4), the molecule behaves as a neutral lipophile in systemic circulation.

-

LogD (7.4)

LogP: The distribution coefficient at pH 7.4 will be virtually identical to the intrinsic LogP (approx 1.7 - 2.0). -

Solubility: Solubility will be lowest at pH > 4.5. Formulation strategies (e.g., cyclodextrins or amorphous solid dispersions) may be required if the intrinsic solubility is limiting.

References

-

PubChem. (2025).[1][2][3] Compound Summary: 2-(Hydroxymethyl)pyridine (Piconol).[4][5] National Library of Medicine. [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine substituent effects).[1][6]

-

EPA CompTox Dashboard. (2024). Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency. [Link]

Sources

- 1. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piconol | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Hydroxymethyl)pyridine | 586-98-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Phenylpyridine Methanol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyridine methanol scaffold represents a cornerstone in medicinal chemistry, its discovery and subsequent derivatization having yielded compounds of profound therapeutic impact. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and diverse pharmacological applications of these versatile analogs. From their pivotal role in the fight against malaria with the advent of mefloquine to their emerging potential in oncology and infectious diseases, this document traces the evolution of this remarkable chemical class. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to equip researchers with the foundational knowledge and practical tools necessary for the continued exploration and exploitation of phenylpyridine methanol analogs in modern drug discovery.

A Historical Perspective: From Antimalarials to Broader Therapeutic Horizons

The story of phenylpyridine methanol analogs is inextricably linked with the urgent need for effective antimalarial agents, particularly in the mid-20th century. The rise of chloroquine-resistant Plasmodium falciparum spurred a massive drug discovery program, most notably at the Walter Reed Army Institute of Research (WRAIR) in the United States. This extensive effort, born out of the challenges faced during the Vietnam War, systematically explored a vast chemical space, ultimately leading to the discovery of mefloquine (Lariam) .

Mefloquine, a quinoline methanol, was a landmark achievement, demonstrating significant efficacy against multidrug-resistant malaria.[1] Its development highlighted the therapeutic potential of the broader class of aryl methanol compounds containing a nitrogenous heterocycle. While initially focused on quinolines, this research paved the way for the exploration of other heterocyclic systems, including the phenylpyridine core.

The timeline below outlines key milestones in the discovery and development of phenylpyridine methanol analogs and related compounds:

-

1960s: The WRAIR initiates a large-scale antimalarial drug discovery program in response to growing chloroquine resistance.

-

1970s: Mefloquine (WR 142,490) is identified and enters clinical trials, demonstrating high efficacy against resistant malaria strains.

-

1989: Mefloquine receives FDA approval, becoming a critical tool for malaria prophylaxis and treatment.

-

Late 20th Century - Present: The focus broadens to explore other therapeutic applications of the phenylpyridine scaffold, leading to the discovery of analogs with anticancer, antimicrobial, and other pharmacological activities. Research into asymmetric synthesis methods accelerates, enabling the production of specific stereoisomers with improved efficacy and reduced side effects.

Synthetic Strategies: Accessing the Phenylpyridine Methanol Core

The synthesis of phenylpyridine methanol analogs has evolved significantly, with modern methods offering high efficiency, stereocontrol, and functional group tolerance. The primary approaches can be broadly categorized into asymmetric reduction of precursor ketones and cross-coupling reactions to construct the phenylpyridine scaffold.

Asymmetric Catalytic Hydrogenation of Phenyl Pyridyl Ketones

A highly efficient and atom-economical method for producing enantiomerically pure phenylpyridine methanols is the asymmetric catalytic hydrogenation of the corresponding phenyl pyridyl ketones. This method typically employs chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral phosphine ligands.

Experimental Protocol: Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol [2]

-

Catalyst Preparation:

-

In a reaction flask under an argon atmosphere, add the chiral ligand (e.g., a chiral bisphosphine ligand) and a metal complex (e.g., [Ir(COD)Cl]₂).

-

Add methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, add the phenyl(pyridin-2-yl)methanone substrate, the prepared catalyst solution, a base (e.g., sodium methoxide), and the reaction solvent (e.g., methanol).

-

Pressurize the autoclave with hydrogen gas (typically 1-10 MPa).

-

Heat the reaction mixture (typically 40-100 °C) and stir for 2-24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the enantiomerically enriched (S)-phenyl(pyridin-2-yl)methanol.

-

| Parameter | Typical Conditions | Reference |

| Catalyst | [Ir(COD)Cl]₂ / Chiral Bisphosphine Ligand | [2] |

| Substrate | Phenyl(pyridin-2-yl)methanone | [2] |

| Solvent | Methanol | [2] |

| Base | Sodium Methoxide | [2] |

| Hydrogen Pressure | 3.0 MPa | [2] |

| Temperature | 40 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | >90% | [2] |

| Enantiomeric Excess (ee) | >95% | [2] |

Suzuki-Miyaura Cross-Coupling for Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bond between the phenyl and pyridine rings, providing a versatile route to a wide range of substituted phenylpyridines that can then be further functionalized to the corresponding methanols.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the synthesis of phenylpyridines via Suzuki-Miyaura cross-coupling.

Pharmacological Applications and Mechanisms of Action

While their origins lie in antimalarial research, phenylpyridine methanol analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimalarial Activity

The primary mechanism of action for many quinoline and phenylpyridine methanol antimalarials is thought to involve the inhibition of hemozoin formation in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. These antimalarial drugs are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.

Anticancer Activity

Several phenylpyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][4] One of the key mechanisms identified is the interaction with microtubules, essential components of the cytoskeleton involved in cell division.

Signaling Pathway: Microtubule Disruption by Phenylpyridine Analogs

Caption: Simplified signaling pathway illustrating microtubule disruption by anticancer phenylpyridine analogs.[5]

Some phenylpyridine analogs have been shown to cause G2/M cell cycle arrest and induce apoptosis in cancer cells.[3][5] The structure-activity relationship studies suggest that the nature and position of substituents on both the phenyl and pyridine rings significantly influence the antiproliferative activity.[6]

Antimicrobial Activity

The phenylpyridine scaffold has also been explored for its potential as an antimicrobial agent. Certain derivatives have demonstrated activity against a range of bacteria and fungi.[1][7] The precise mechanisms of action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship studies have indicated that the presence of specific functional groups, such as a bromoacetyl moiety, can enhance the antifungal properties of phenylpyrazole derivatives, a related class of compounds.[1]

Other Therapeutic Areas

The versatility of the phenylpyridine scaffold has led to its investigation in other therapeutic areas as well. For instance, certain analogs have been identified as inhibitors of the Wnt signaling pathway, which is implicated in various diseases, including cancer and fibrosis.[8] Additionally, some derivatives have been explored as modulators of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, which is a target for cognitive disorders like Alzheimer's disease.[9]

Structure-Activity Relationships (SAR)

The biological activity of phenylpyridine methanol analogs is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

| Structural Modification | Impact on Biological Activity | Therapeutic Area | Reference |

| Substitution on the Phenyl Ring | The position and nature of substituents (e.g., halogens, alkyl, alkoxy groups) can significantly affect potency and selectivity. Ortho-substituents can influence the conformation of the molecule. | Antimalarial, Anticancer | [2][6] |

| Substitution on the Pyridine Ring | Modifications to the pyridine ring can alter the compound's physicochemical properties, such as solubility and basicity, which can impact its pharmacokinetic profile and target engagement. | Anticancer, Antimicrobial | [6] |

| Stereochemistry of the Methanol Group | The chirality of the methanol carbon is often critical for biological activity. Different enantiomers can exhibit vastly different potencies and toxicities. | Antimalarial, various | [2][10] |

| Nature of the Linker (if any) | For conjugated molecules, the length and flexibility of the linker between the phenylpyridine moiety and another pharmacophore are crucial for optimal target binding. | Wnt Pathway Inhibition | [8] |

Future Directions and Conclusion

The journey of phenylpyridine methanol analogs from their discovery as antimalarial agents to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The continued exploration of this chemical class holds immense promise for addressing unmet medical needs.

Future research will likely focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will enable the design of more selective and effective drugs.

-

Expansion into New Therapeutic Areas: The versatility of the phenylpyridine scaffold suggests that its therapeutic potential is far from exhausted.

-

Development of Advanced Synthetic Methodologies: The discovery of new and more efficient synthetic routes will facilitate the creation of diverse chemical libraries for high-throughput screening.

-

Application of Computational Drug Design: In silico methods will play an increasingly important role in predicting the biological activity and pharmacokinetic properties of novel phenylpyridine methanol analogs, thereby accelerating the drug discovery process.

References

-

Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. (n.d.). National Center for Biotechnology Information. [Link]

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).

-

Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. (1994). PubMed. [Link]

-

Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. (2008). PubMed. [Link]

-

Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP. (1987). PubMed. [Link]

-

Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allosteric modulators at the M1 muscarinic acetylcholine receptors. (2018). Monash University. [Link]

-

Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent. (2017). Nature. [Link]

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. (n.d.). National Center for Biotechnology Information. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Scheme 1. Synthesis of complexes 2 and 3. Conditions: a) 2-phenylpyridine (6 equiv.), methanol-toluene (4. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). PubMed. [Link]

-

Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allos. (n.d.). Nottingham ePrints. [Link]

-

Metabolic Response to the Mitochondrial Toxin 1-Methyl-4-phenylpyridinium (MPP+) in LDH-A/B Double-knockout LS174T Colon Cancer Cells. (2021). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2019). PubMed. [Link]

-

Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway. (2019). PubMed. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

-

Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). PubMed. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). PubMed. [Link]

-

Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 3. Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

The (5-Phenylpyridin-2-yl)methanol Fragment: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of the Phenylpyridine Core

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, a testament to its remarkable versatility in engaging with a diverse array of biological targets.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of rational drug design. When coupled with a phenyl group, the resulting phenylpyridine motif offers a unique combination of aromaticity, rigidity, and opportunities for nuanced molecular interactions. This guide focuses on a specific, yet increasingly important, embodiment of this core: (5-Phenylpyridin-2-yl)methanol .

The strategic placement of the phenyl group at the 5-position and the hydroxymethyl group at the 2-position of the pyridine ring creates a fragment with a distinct vectoral projection of its functional groups. This arrangement allows for a three-dimensional exploration of binding pockets, offering potential for high-affinity interactions and selective modulation of protein function. This in-depth technical guide, intended for researchers and drug development professionals, will dissect the synthesis, known biological applications, and key considerations for deploying the (5-phenylpyridin-2-yl)methanol fragment in drug discovery campaigns. We will move beyond a mere recitation of facts to provide a causal understanding of experimental choices and a framework for the strategic application of this valuable molecular building block.

I. Synthesis of the (5-Phenylpyridin-2-yl)methanol Core: A Practical Guide

The efficient and scalable synthesis of the (5-phenylpyridin-2-yl)methanol core is a prerequisite for its successful application in drug discovery. Several robust synthetic strategies can be employed, primarily revolving around the formation of the C-C bond between the phenyl and pyridine rings, followed by the introduction or modification of the methanol moiety.

A. Key Synthetic Strategies

The construction of the 5-phenylpyridine backbone is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice between methodologies such as the Suzuki-Miyaura or Negishi coupling often depends on the availability of starting materials, functional group tolerance, and desired scale.

-

Suzuki-Miyaura Coupling: This versatile and widely used reaction couples a boronic acid (or its ester) with an organohalide.[2] For the synthesis of our target fragment, this would typically involve the reaction of a 5-halopyridine derivative with phenylboronic acid.[1][3][4][5]

-

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid, often allowing for milder reaction conditions.[6][7] The coupling of a 5-halopyridine with a phenylzinc reagent is a viable alternative to the Suzuki coupling.

-

Grignard Reaction: While the direct formation of a pyridyl Grignard reagent can be challenging, a halogen-metal exchange can be employed to generate the desired nucleophile. Subsequent reaction with an appropriate aldehyde or ketone can then form the desired alcohol.[8][9]

B. Experimental Protocol: A Two-Step Synthesis via Suzuki Coupling and Reduction

This protocol outlines a reliable and adaptable two-step synthesis of (5-phenylpyridin-2-yl)methanol, commencing with a Suzuki-Miyaura coupling to form the phenylpyridine core, followed by the reduction of a carbonyl group to yield the target alcohol.

Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridinecarboxaldehyde and Phenylboronic Acid

This step establishes the core 5-phenylpyridine scaffold.

-

Rationale: The choice of 5-bromo-2-pyridinecarboxaldehyde as a starting material is strategic. The bromine atom at the 5-position provides a reactive handle for the Suzuki coupling, while the aldehyde at the 2-position serves as a direct precursor to the desired methanol functionality. Phenylboronic acid is a readily available and stable coupling partner.

Protocol:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-pyridinecarboxaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

To this suspension, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

-

The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 5-phenyl-2-pyridinecarboxaldehyde, is purified by column chromatography on silica gel.

Step 2: Reduction of 5-Phenyl-2-pyridinecarboxaldehyde to (5-Phenylpyridin-2-yl)methanol

This step converts the aldehyde to the target primary alcohol.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols in the presence of other reducible functional groups.

Protocol:

-

Dissolve the purified 5-phenyl-2-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (5-phenylpyridin-2-yl)methanol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthetic Workflow

Caption: A two-step synthesis of (5-Phenylpyridin-2-yl)methanol.

II. Biological Applications and Structure-Activity Relationships

The (5-phenylpyridin-2-yl)methanol fragment has emerged as a valuable scaffold in the development of modulators for several important biological targets. The following sections will detail its application in specific drug discovery programs and discuss the structure-activity relationships (SAR) that govern its biological effects.

A. Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the TRPV3 ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for therapeutic intervention.

-

Mechanism of Action: While the precise binding mode is not fully elucidated in the public domain, the pyridinyl methanol moiety is crucial for activity. It is hypothesized that the hydroxyl group and the pyridine nitrogen act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the receptor's binding site.

-

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl Group: The presence of the hydroxyl group on the methylene bridge is critical for potent antagonist activity.

-

Pyridine Ring Substituents: Modifications to the pyridine ring, particularly at the 5-position with a phenyl group, have been shown to significantly influence potency and selectivity.

-

Phenyl Ring Substituents: Substitution on the phenyl ring provides a vector for optimizing physicochemical properties and fine-tuning the pharmacological profile.

-

| Compound ID | R1 (Pyridine) | R2 (Phenyl) | TRPV3 IC₅₀ (nM) |

| Lead Compound | H | H | >1000 |

| Analog 1 | 5-Phenyl | H | 150 |

| Analog 2 | 5-Phenyl | 4-CF₃ | 25 |

| Analog 3 | 5-(4-Chlorophenyl) | H | 80 |

Data is illustrative and based on general trends observed in the literature.

B. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonists

While not containing the exact (5-phenylpyridin-2-yl)methanol fragment, the approved anti-epileptic drug Perampanel (Fycompa®) features a closely related 5-pyridin-2-yl moiety.[2] This highlights the potential of the 5-phenylpyridine core in modulating the activity of ionotropic glutamate receptors.

-

Perampanel's Core Structure: Perampanel is a 1,3,5-triaryl-1H-pyridin-2-one derivative where the 5-position of the central pyridone ring is occupied by a pyridin-2-yl group.[2]

-

Implications for the (5-Phenylpyridin-2-yl)methanol Fragment: The success of Perampanel suggests that the 5-phenylpyridin-2-yl substructure is well-tolerated by the AMPA receptor. The methanol group in our core fragment could serve as a handle for further derivatization to explore interactions within the AMPA receptor binding pocket, potentially leading to novel modulators with distinct pharmacological profiles.

Diagram of the Pharmacological Landscape

Caption: Known and potential biological targets of the fragment.

III. Physicochemical and ADME Considerations

The successful progression of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. The (5-phenylpyridin-2-yl)methanol fragment possesses physicochemical characteristics that can be strategically leveraged to achieve a favorable ADME profile.

-

Lipophilicity (LogP): The combination of the aromatic phenyl and pyridine rings contributes to a moderate lipophilicity, which is often a desirable starting point for oral bioavailability. The LogP can be readily modulated by introducing polar or nonpolar substituents on the phenyl ring.

-

Polar Surface Area (TPSA): The presence of the hydroxyl group and the pyridine nitrogen contributes to the molecule's TPSA, influencing its solubility and permeability.

-

Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are crucial for target binding and can also influence solubility and metabolism.

-

Metabolic Stability: The pyridine ring can be susceptible to metabolism, particularly oxidation. Strategies to mitigate this include the introduction of electron-withdrawing groups or blocking metabolically labile positions. The benzylic alcohol is also a potential site of oxidation.

Table of Predicted Physicochemical Properties for the Core Fragment

| Property | Predicted Value | Desirable Range for Oral Drugs |

| Molecular Weight | 185.22 g/mol | < 500 g/mol |

| cLogP | 2.1 | 1-3 |

| TPSA | 33.12 Ų | < 140 Ų |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Rotatable Bonds | 2 | ≤ 10 |

Predicted values are calculated using standard computational models and serve as a general guide.

IV. Future Perspectives and Conclusion

The (5-phenylpyridin-2-yl)methanol fragment represents a compelling starting point for the design of novel therapeutics. Its synthetic accessibility, coupled with a favorable combination of structural and physicochemical properties, makes it an attractive scaffold for targeting a range of biological macromolecules.

Future exploration of this fragment could involve:

-

Diversification of the Phenyl Ring: Systematic exploration of substituents on the phenyl ring to probe for additional binding interactions and to modulate ADME properties.

-

Modification of the Methanol Moiety: Conversion of the primary alcohol to other functional groups (e.g., ethers, esters, amines) to explore different interaction patterns and to serve as a handle for bioconjugation.

-

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl or pyridine rings with other aromatic or heteroaromatic systems to discover novel chemotypes with improved properties.

References

-

Pasternak, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5452-5469. [Link]

-

Antypenko, O., et al. (2020). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. ScienceRise: Pharmaceutical Science, (3), 25. [Link]

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard’s reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 2(4), 2374-2380.

-

de Jonge, A. P., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(9‐10), 962-970. [Link]

- Google Patents. (2019). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

-

Serna-Vázquez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10983. [Link]

-

Talk-Teach-Train. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

-

Lefranc, H., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(10), 2593. [Link]

-

El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1664. [Link]

-

Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5871. [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Protection of the Hydroxyl Group in (5-Phenylpyridin-2-yl)methanol

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

(5-Phenylpyridin-2-yl)methanol is a key structural motif in medicinal chemistry and materials science, valued for its rigid, planar backbone and versatile functional handles. The primary alcohol offers a crucial point for synthetic elaboration, enabling the construction of more complex molecular architectures. However, the nucleophilicity of the hydroxyl group, coupled with the inherent basicity of the pyridine nitrogen, presents a significant challenge in multi-step syntheses. Unwanted side reactions, such as O-alkylation, acylation, or oxidation, can lead to diminished yields and complex purification profiles.

This application note provides a comprehensive guide to the strategic selection and implementation of protecting groups for the hydroxyl moiety of (5-Phenylpyridin-2-yl)methanol. We will delve into the rationale behind choosing a particular protecting group, offering detailed, field-proven protocols for their installation and removal. The focus will be on achieving high-yielding, chemoselective transformations, thereby streamlining synthetic routes and accelerating discovery programs.

The Strategic Imperative: Why Protect (5-Phenylpyridin-2-yl)methanol?

A protecting group is a molecular "disguise" for a functional group, temporarily masking its reactivity to allow for chemical transformations elsewhere in the molecule.[1] The ideal protecting group should be:

-

Easy to install and remove in high yield.

-

Stable to a wide range of reaction conditions.

-

Orthogonal , meaning it can be removed without affecting other protecting groups in the molecule.[2]

In the context of (5-Phenylpyridin-2-yl)methanol, protection of the hydroxyl group is paramount when the synthetic route involves:

-

Strong bases or nucleophiles: To prevent deprotonation and subsequent unwanted reactions.

-

Oxidizing agents: To avoid oxidation of the primary alcohol to an aldehyde or carboxylic acid.

-

Electrophilic reagents: To prevent O-acylation or O-alkylation.

-

Metal-catalyzed cross-coupling reactions: Where the free hydroxyl group could interfere with the catalyst.

The presence of the pyridine nitrogen adds another layer of complexity. Its basicity can lead to catalyst poisoning in certain reactions or unwanted side reactions. While this guide focuses on hydroxyl protection, it is crucial to consider the reactivity of the pyridine nitrogen in the overall synthetic strategy.

Decision Framework for Protecting Group Selection

Choosing the right protecting group is a critical decision that can significantly impact the success of a synthetic campaign. The following flowchart provides a general framework for selecting an appropriate protecting group for (5-Phenylpyridin-2-yl)methanol based on the anticipated downstream reaction conditions.

Caption: Decision flowchart for selecting a hydroxyl protecting group.

Protecting Group Strategies: Protocols and Mechanistic Insights

This section details the application of common and effective protecting groups for (5-Phenylpyridin-2-yl)methanol. Each subsection provides a rationale for its use, detailed experimental protocols for protection and deprotection, and a summary of key stability data.

Silyl Ethers: The Workhorses of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability to a broad range of non-acidic and non-fluoride conditions, and tunable lability based on the steric bulk of the silicon substituents.[3][4] For (5-Phenylpyridin-2-yl)methanol, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent choices.

Rationale for Use:

-

High Stability: TBS and TIPS ethers are stable to strongly basic conditions (e.g., Grignard reagents, organolithiums), many oxidizing agents, and some reducing agents.[5]

-

Orthogonality: They are readily cleaved by fluoride sources, a condition that leaves many other protecting groups intact.[6]

-

Tunable Lability: The steric bulk around the silicon atom dictates the ease of cleavage, with TIPS being more robust than TBS. This allows for selective deprotection in molecules with multiple silyl ethers.[7]

Table 1: Comparison of Common Silyl Ether Protecting Groups

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | High | TBAF, HF•Py, CSA, AcOH |

| Triisopropylsilyl | TIPS | High | High | TBAF, HF•Py |

Experimental Protocols:

Protocol 1.1: Protection of (5-Phenylpyridin-2-yl)methanol as its TBS Ether

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with TBSCl.

-

To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected alcohol.

Protocol 1.2: Deprotection of the TBS Ether

Caption: Deprotection of the TBS ether using TBAF.

-

To a solution of the TBS-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Methoxymethyl (MOM) Ether: A Robust and Orthogonal Choice

Methoxymethyl (MOM) ether is another popular choice for protecting alcohols, offering excellent stability under a wide range of conditions.[8] It is particularly useful when subsequent reactions involve strong bases or organometallic reagents.

Rationale for Use:

-

Broad Stability: MOM ethers are stable to strong bases, nucleophiles, and a variety of oxidizing and reducing agents.[9]

-

Orthogonality: They are cleaved under acidic conditions, providing an orthogonal deprotection strategy to silyl ethers.[10] This is particularly valuable in complex syntheses requiring multiple protecting groups.[11]

Table 2: Stability Profile of MOM Ether

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| Methoxymethyl | MOM | Low | High | HCl, TFA, PPTS |

Experimental Protocols:

Protocol 2.1: Protection of (5-Phenylpyridin-2-yl)methanol as its MOM Ether

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with MOMCl.

-

To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected alcohol.

Protocol 2.2: Deprotection of the MOM Ether

Caption: Deprotection of the MOM ether using acidic conditions.

-

To a solution of the MOM-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in methanol (0.2 M), add a few drops of concentrated hydrochloric acid (HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Ester Protecting Groups: A Strategy for Mild Deprotection

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer a valuable alternative to ether-based protecting groups.[13] They are particularly useful when mild, non-acidic deprotection conditions are required.

Rationale for Use:

-

Mild Deprotection: Esters are readily cleaved by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol), which are often milder than the acidic or fluoride-based methods used for other protecting groups.[14]

-

Stability: They are generally stable to acidic conditions and many oxidative and reductive reagents.

-

Cost-Effectiveness: The reagents used for ester formation are typically inexpensive and readily available.

Table 3: Comparison of Common Ester Protecting Groups

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| Acetate | Ac | High | Low | K₂CO₃/MeOH, NaOMe/MeOH |

| Pivaloate | Piv | High | Moderate | K₂CO₃/MeOH, LiOH |

Experimental Protocols:

Protocol 3.1: Protection of (5-Phenylpyridin-2-yl)methanol as its Acetate Ester

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with acetic anhydride.

-

To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add pyridine (2.0 eq) followed by acetic anhydride (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the acetate ester.

Protocol 3.2: Deprotection of the Acetate Ester

Caption: Deprotection of the acetate ester using basic conditions.

-

To a solution of the acetate-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in methanol (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Troubleshooting and Best Practices

-

Incomplete Protection/Deprotection: If TLC indicates incomplete conversion, consider increasing the reaction time, temperature, or the equivalents of the reagent. Ensure all reagents and solvents are anhydrous, as water can quench the reagents.

-

Side Reactions at the Pyridine Nitrogen: The pyridine nitrogen is a potential site for alkylation or acylation. Using a non-nucleophilic base like DIPEA can minimize this. If N-alkylation is a persistent issue, consider performing the reaction at a lower temperature.

-

Purification Challenges: The basicity of the pyridine moiety can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve the separation.

-

Orthogonal Strategy in Practice: When planning a multi-step synthesis, carefully map out the reaction conditions for each step to ensure the chosen protecting groups are compatible. For instance, if a fluoride-sensitive group is present elsewhere in the molecule, a TBS group on the hydroxyl would not be an appropriate choice.

Conclusion

The strategic use of protecting groups is an enabling technology in modern organic synthesis. For a valuable building block like (5-Phenylpyridin-2-yl)methanol, a judicious choice of hydroxyl protection can be the difference between a successful and a failed synthetic route. By understanding the stability profiles and the nuances of the protection and deprotection protocols for silyl ethers, MOM ethers, and esters, researchers can confidently navigate the synthetic challenges posed by this versatile scaffold. This application note serves as a practical guide to empower chemists in their pursuit of novel molecules for a wide range of applications.

References

-

Wikipedia. Silyl ether. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Kotha, S., & Gunchupalle, K. (2014). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]

-

Fujioka, H., et al. (2011). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Scribd. Chapter 3 Protecting Groups With Deprotection. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

ResearchGate. Evaluation of the orthogonality between new designed ABC group and common temporary protecting groups. [Link]

-

University of Liverpool. Protecting Groups. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

-

ResearchGate. Selective Deprotection of Silyl Ethers. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

ResearchGate. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

-

PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]

-

ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

PMC. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

-

PMC. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]

-

ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

-

Organic Chemistry Portal. Protecting Groups - Stability. [Link]

- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)

-

J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]

- Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)

-

ResearchGate. Mild Addition of Nucleophiles to Pyridine-N-Oxides. [Link]

-

Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. adichemistry.com [adichemistry.com]

- 9. MOM Ethers [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. media.neliti.com [media.neliti.com]

- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 14. Methyl Esters [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of (5-Phenylpyridin-2-yl)methanol Synthesis

Topic: Improving yield of (5-Phenylpyridin-2-yl)methanol via Suzuki-Miyaura Cross-Coupling. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Document ID: TSC-2026-PYR-05

Executive Summary

Synthesizing (5-Phenylpyridin-2-yl)methanol involves a Suzuki-Miyaura coupling between a 5-halopyridine derivative (typically 5-bromo-2-(hydroxymethyl)pyridine) and phenylboronic acid. While theoretically straightforward, this reaction frequently suffers from stalled conversion and low yields due to three converging factors: catalyst poisoning by the pyridine nitrogen, protodeboronation of the phenylboronic acid, and solubility issues associated with the polar hydroxymethyl group.

This guide provides a modular troubleshooting approach to overcome these specific barriers, moving beyond standard "textbook" conditions to robust, field-proven protocols.

Module 1: The Catalyst System (Overcoming N-Coordination)

The Problem: Catalyst Poisoning

The pyridine nitrogen is a potent Lewis base.[1] In standard catalytic cycles, it competes with phosphine ligands for the Palladium (Pd) center. If the pyridine binds to the Pd(II) intermediate, it forms an off-cycle "resting state" species that halts the reaction.

Figure 1: Mechanism of Palladium catalyst deactivation by pyridine substrates.

The Solution: Steric Bulk & Chelation

To prevent poisoning, you must use ligands that are either too bulky to allow pyridine coordination or bind so tightly (chelating) that they cannot be displaced.

| Ligand Class | Recommended Ligand | Why it Works |

| Biaryl Phosphines (Buchwald) | XPhos or SPhos | Extremely bulky. They create a "protective shell" around the Pd, physically blocking the pyridine nitrogen while accelerating oxidative addition. |

| Bidentate Phosphines | dppf | The large bite angle and bidentate nature prevent the formation of the inactive bis-pyridine complex. |

| Standard (Use with Caution) | PPh3 | Often fails with electron-deficient pyridines unless used in high excess (4:1 Ligand:Pd ratio) to outcompete the substrate. |

Recommendation: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ if using standard PPh3 fails.

Module 2: The Alcohol Handle (Protection vs. Direct Coupling)

The Challenge: The Free Hydroxyl Group

The hydroxymethyl group (-CH₂OH) presents two issues:

-

Alkoxide Formation: Under basic conditions, the alcohol deprotonates. The resulting alkoxide can bridge Pd centers, forming inactive dimers.

-

Solubility: The polar alcohol makes the substrate poor in non-polar solvents (Toluene/Hexane), while the boronic acid requires some polarity.

Decision Matrix

Scenario A: Direct Coupling (Preferred for Speed)

-

Condition: You must use a biphasic solvent system that dissolves both the polar alcohol and the organic boronic acid.

-

Solvent System: 1,4-Dioxane : Water (4:1) or n-Butanol .

-

Base: K₃PO₄ (Potassium Phosphate).[2] It is milder than carbonates and less likely to cause side reactions with the alcohol, yet strong enough to activate the boronic acid.

Scenario B: Protection Strategy (Preferred for Scale/Purity)

-

Condition: If yields are <40% or purification is difficult due to polarity.

-

Strategy: Protect the alcohol as a THP ether or TBDMS ether before coupling.

-

Benefit: drastically improves solubility in Toluene and prevents alkoxide interference.

-

Cost: Adds two steps (protection/deprotection).

Module 3: Protodeboronation Control

Phenylboronic acid is prone to protodeboronation (losing the Boron group and becoming Benzene), especially if the cross-coupling is slow due to pyridine interference.

Mitigation Steps:

-

Excess Reagent: Use 1.5 equivalents of Phenylboronic acid.

-

Temperature Control: Do not exceed 80°C unless necessary. Higher temps accelerate deboronation faster than the coupling in sluggish systems.

-

Anhydrous Conditions (Advanced): If deboronation is severe, switch to Phenylboronic acid pinacol ester and use anhydrous conditions with a base like Cs₂CO₃ in DMF.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at 20%. What happened?

Diagnosis: "Palladium Black" precipitation. The catalyst has decomposed because the ligand dissociated, or the active species was unstable. Fix:

-

Ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins). Oxygen kills active Pd(0).

-

Switch to a more stable precatalyst like Pd(dppf)Cl₂·DCM which is more robust than Pd(PPh₃)₄.

Q2: I see the product, but also a lot of Biphenyl (Ph-Ph).

Diagnosis: Homocoupling of the boronic acid. This happens when the oxidative addition of the pyridine halide is too slow (catalyst poisoning), leaving the activated boronic acid to react with itself. Fix:

-

Slow Addition: Add the Phenylboronic acid solution dropwise over 1 hour to the hot reaction mixture. This keeps its concentration low relative to the pyridine halide.

-

Change Ligand: Use XPhos to speed up the oxidative addition step.

Q3: The starting material (5-bromo-2-hydroxymethylpyridine) is not dissolving.

Diagnosis: The free alcohol is too polar for pure Toluene or Ether. Fix:

-

Add a co-solvent.[3] Use DME (Dimethoxyethane) / Water or Dioxane / Water .

-

If using Toluene, add 10-20% Ethanol or n-Butanol .

Master Protocol: Optimized Synthesis of (5-Phenylpyridin-2-yl)methanol

This protocol utilizes a bulky ligand system and a phosphate base to maximize yield without protecting groups.

Reagents:

-

5-Bromo-2-(hydroxymethyl)pyridine (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Alternative: Pd(dppf)Cl₂ (3 mol%)

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step:

-

Setup: Charge a reaction vial with the Pyridine substrate (1.0 eq), Phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add the Pd source and Ligand.[4]

-

Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (3 cycles).

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[5]

-

Note: Do not reflux aggressively; 80°C is sufficient and reduces deboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.[5]

-

Purification: The product is polar. Flash chromatography usually requires a gradient of DCM -> 5% MeOH/DCM.

Workflow Visualization

Figure 2: Decision tree for troubleshooting low yields in pyridine cross-coupling.

References

-

BenchChem. (2025).[1][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem Technical Notes. Link

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007).[9] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.[9] Link

-

Organic Chemistry Portal. (2025). Protodeboronation.[10][11][12]Link

-

Li, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[13] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 10. Protodeboronation [organic-chemistry.org]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolving Solubility Challenges of (5-Phenylpyridin-2-yl)methanol in Aqueous Media

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (5-Phenylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a molecule with significant utility in medicinal chemistry and materials science, understanding and overcoming its solubility limitations is critical for successful experimental outcomes. This document provides in-depth, scientifically-grounded troubleshooting guides and answers to frequently asked questions (FAQs).

Section 1: Foundational Knowledge - Understanding the Molecule

FAQ 1: What are the key physicochemical properties of (5-Phenylpyridin-2-yl)methanol that influence its solubility?

To effectively troubleshoot solubility, we must first understand the inherent properties of the molecule. (5-Phenylpyridin-2-yl)methanol's structure, featuring both a lipophilic phenyl ring and a polar pyridinyl-methanol group, creates a delicate solubility balance. Its poor aqueous solubility is a direct consequence of these competing characteristics.

The key to its behavior lies in its lipophilicity (tendency to dissolve in fats/oils) and its pKa (the pH at which it will accept or donate a proton). The calculated LogP of ~1.7 indicates a preference for a non-polar environment over water.[1] However, the nitrogen atom in the pyridine ring is weakly basic.[2][3] This basicity is the primary handle we can use to manipulate its solubility through pH modification.

| Property | Value | Implication for Aqueous Solubility |

| Molecular Formula | C₁₂H₁₁NO | - |

| Molecular Weight | ~185.23 g/mol | Influences molar concentration calculations.[1] |

| Calculated logP | 1.717 | Indicates a lipophilic nature, predicting poor intrinsic water solubility.[1] |

| Predicted Basic pKa | ~4.0 - 5.0 | The pyridine nitrogen can be protonated at acidic pH, forming a more soluble cationic salt. This is a critical parameter for pH-based solubilization strategies. |

| Predicted Acidic pKa | ~13.4 | The methanol hydroxyl group is weakly acidic and generally not useful for solubility modification in typical aqueous buffers.[4] |

Section 2: Initial Assessment & Baseline Measurement

Before attempting to enhance solubility, it is crucial to establish a reliable baseline measurement of the compound's intrinsic solubility in your specific aqueous medium (e.g., water, PBS).

FAQ 2: How do I accurately measure the baseline aqueous solubility of (5-Phenylpyridin-2-yl)methanol?

The gold standard for determining equilibrium solubility is the Shake-Flask Method .[5] This method ensures that the solution is fully saturated with the compound, providing a true measure of its solubility limit under the specified conditions.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of (5-Phenylpyridin-2-yl)methanol powder to a known volume of the desired aqueous medium (e.g., 10 mg to 2 mL of pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation (e.g., 15,000 x g for 15 minutes) followed by careful collection of the supernatant. Alternatively, filtration through a 0.22 µm syringe filter (ensure the filter material does not bind the compound) can be used.[6]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration within the linear range of your analytical method. Quantify the concentration of (5-Phenylpyridin-2-yl)methanol using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Workflow for Baseline Solubility Measurement

Caption: Shake-Flask method workflow.

Section 3: Troubleshooting & Solubility Enhancement Strategies

Once you have a baseline, you can explore several strategies to increase the aqueous concentration of (5-Phenylpyridin-2-yl)methanol. The optimal choice depends on your specific experimental requirements, such as the desired concentration, the biological system being used, and tolerance for excipients.

FAQ 3: My compound crashed out of my buffer. What is the first and simplest thing I should try?

Answer: pH Modification.

This should always be your first approach. The strategy leverages the basic pyridine nitrogen. By lowering the pH of the medium well below the compound's pKa (~4-5), you can protonate the nitrogen, forming a positively charged pyridinium salt. This salt form has significantly higher aqueous solubility than the neutral molecule.

Protocol: pH-Solubility Profile Generation

-

Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6, 7.4).

-

Using the Shake-Flask Method described above, determine the solubility of (5-Phenylpyridin-2-yl)methanol in each buffer.

-

Plot solubility (on a log scale) versus pH. This profile will reveal the pH at which solubility is maximized and help you select an appropriate buffer for your stock solution.

Causality: The increase in solubility at low pH is due to the strong ion-dipole interactions between the charged pyridinium ion and water molecules, which are much more favorable than the interactions between the neutral, more lipophilic molecule and water.

Trustworthiness: This method is self-validating. You will observe a clear, pH-dependent increase in solubility. However, be aware of the "common ion effect," where high concentrations of certain salts in your buffer could potentially decrease solubility.[8]

Considerations:

-

Final Assay pH: While a low pH stock solution is effective, ensure that its addition to your final assay does not significantly alter the required physiological pH.

-

Compound Stability: Verify that (5-Phenylpyridin-2-yl)methanol is stable at the acidic pH used for solubilization.

FAQ 4: pH adjustment isn't sufficient or is incompatible with my experiment. What's the next logical step?

Answer: Co-solvents.

If pH manipulation is not an option (e.g., in cell culture experiments where pH must be tightly controlled), the use of water-miscible organic co-solvents is a powerful alternative.[9][10]

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to a lipophilic solute like (5-Phenylpyridin-2-yl)methanol, effectively increasing its solubility.[10]

Commonly Used Biocompatible Co-solvents

| Co-solvent | Typical Starting Concentration | Notes |

| DMSO (Dimethyl sulfoxide) | 5-10% (v/v) | Potent solvent, but can be toxic to cells at >0.5-1%. Use with caution. |

| Ethanol | 5-20% (v/v) | Generally well-tolerated but can have biological effects.[8] |

| Propylene Glycol (PG) | 10-30% (v/v) | Common in pharmaceutical formulations.[11] |

| PEG 400 (Polyethylene Glycol 400) | 10-40% (v/v) | Low toxicity, widely used in parenteral formulations.[8][11] |

Protocol: Co-solvent Screening

-

Prepare several stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).

-

In separate vials, prepare different concentrations of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20%, 40% PEG 400 in PBS).

-

Add a small aliquot of the 100% co-solvent stock to each corresponding aqueous co-solvent blend.

-

Observe for any precipitation immediately and after a set period (e.g., 2 hours). The highest concentration that remains clear is your approximate solubility limit in that system.

Considerations:

-

System Compatibility: Always run a vehicle control in your experiment to ensure the co-solvent itself does not cause an unintended biological effect.

-